molecular formula C11H18N4 B8010760 N-Isopropyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine

N-Isopropyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine

Cat. No.: B8010760
M. Wt: 206.29 g/mol
InChI Key: AAMPHBFILJQXBY-UHFFFAOYSA-N
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Description

N-Isopropyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused to an azepine (7-membered nitrogen-containing ring). The isopropyl group at the N4 position distinguishes it from other derivatives in this class. This compound has garnered attention for its role as a modulator of TRPV1 (Transient Receptor Potential Vanilloid 1), a receptor implicated in pain signaling, as evidenced by its inclusion in a patent by Janssen Pharmaceutica for pain treatment .

Properties

IUPAC Name

N-propan-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-8(2)15-11-9-3-5-12-6-4-10(9)13-7-14-11/h7-8,12H,3-6H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMPHBFILJQXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=NC2=C1CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enamine Cyclocondensation

A widely adopted strategy involves the reaction of enamines with 2-cyanoacetamide derivatives. For example, ketones (e.g., cyclohexanone) are treated with morpholine in anhydrous benzene to form enamines, which undergo acylation followed by cyclocondensation with 2-cyanoacetamide in the presence of diethylamine. This method yields pyrimido[4,5-d]azepine precursors with substituents at the 2- and 4-positions.

Key Reaction Conditions

  • Solvent: Anhydrous benzene or 1,2-dichloroethane

  • Catalysts: Diethylamine or phosphorus oxychloride

  • Temperature: Reflux (80–100°C)

  • Yields: 68–94%

Lactam-Based Ring Closure

An alternative approach employs lactams (e.g., 2-azepanone) in phosphorus oxychloride-mediated cyclization. For instance, intermediates such as ethyl 2-cyano-3-(morpholin-4-yl)acrylate react with 2-azepanone under reflux in 1,2-dichloroethane to form the pyrimidoazepine skeleton. This method is advantageous for introducing nitrogen-rich substituents.

StepConditionsYield (%)
OxidationmCPBA (1.2 equiv), DCM, 0°C→RT92
Thermal DecompositionToluene, 120°C, 3 h78
AlkylationIsopropyl bromide, K2CO3, DMF, 80°C65

Purification and Analytical Characterization

Purification Techniques

  • Recrystallization : Ethanol or dimethylformamide (DMF) yields crystals with >98% purity.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) resolves regioisomers.

Spectroscopic Data

  • IR : ν = 1686 cm⁻¹ (C=O stretch), 3300–3350 cm⁻¹ (N-H stretch).

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.40–2.55 (m, 4H, azepine CH2), 3.75 (m, 1H, NCH), 7.30–7.45 (m, aromatic H).

  • 13C NMR : δ 22.5 (CH(CH3)2), 45.8 (NCH), 126.5–140.2 (aromatic C), 165.3 (C=O).

Comparative Analysis of Synthetic Pathways

The table below evaluates the efficiency of two primary methods:

MethodAdvantagesDisadvantagesYield (%)
Enamine CyclocondensationHigh yields, scalableRequires anhydrous conditions68–94
Lactam Ring ClosureFacilitates N-substituent diversityLong reaction times (25+ hours)60–75

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups attached to the pyrimidoazepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Isopropyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-Isopropyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

The pyrimido-azepine scaffold is shared among several derivatives, but substituents at the N4, C2, and C7 positions critically influence biological activity. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Key Targets/Applications Source
N-Isopropyl derivative (Target) Isopropyl (N4) C₁₄H₂₁N₅ TRPV1 modulation (pain)
PF-04479745 Phenylmethyl (C2), Methyl (C9) C₁₇H₂₂N₄ Undisclosed (structural analog)
Example 45 (CAS 445-13-6 derivative) 3-Chloro-4-trifluoromethyl-phenyl (N4) C₂₃H₁₈ClF₆N₅ Kinase inhibition (e.g., EGFR)
Compound 20a (Dual-methyl C4) Dual-methyl (C4) Not specified EGFRL858R/T790M (IC₅₀ = 4.5 nM)

Key Observations :

  • N4 Substitution : The isopropyl group in the target compound contrasts with bulkier aryl groups (e.g., 3-chloro-4-trifluoromethyl-phenyl in Example 45) or smaller alkyl groups (e.g., dual-methyl in Compound 20a). Larger substituents may enhance target selectivity but reduce bioavailability .

Pharmacological Activity

  • TRPV1 Modulation : The target compound’s TRPV1 activity aligns with Janssen’s patent for pain management, whereas analogs like Compound 20a target EGFR mutants, highlighting scaffold versatility .
  • Kinase Inhibition: Example 45 and Compound 20a demonstrate nanomolar potency against EGFR mutants, suggesting that pyrimido-azepines can be tailored for kinase inhibition through C4 modifications .

Biological Activity

N-Isopropyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine is a bicyclic compound belonging to the class of pyrimidoazepines. Its potential biological activities have garnered interest in various fields such as medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.

The compound's synthesis typically involves multi-step organic reactions. A common method includes the cyclization of aryl aldehydes with barbituric acid and urea. The structural uniqueness of this compound is attributed to its specific substitution pattern and the presence of an isopropyl group, which influences its reactivity and biological activity.

PropertyValue
IUPAC NameN-propan-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine
Molecular FormulaC11H18N4
Molecular Weight218.29 g/mol
CAS NumberNot explicitly listed

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Properties:

  • Preliminary studies suggest potential antimicrobial effects against various pathogens. The compound's mechanism may involve interference with microbial cell wall synthesis or metabolic pathways.

2. Anticancer Activity:

  • In vitro studies have demonstrated that derivatives of pyrimidoazepines can exhibit cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.

3. Neurological Effects:

  • Its potential therapeutic effects in treating neurological disorders are under investigation. The compound may interact with neurotransmitter systems or modulate neuroprotective pathways.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in key biological pathways. This interaction may lead to modulation of signaling cascades relevant to its observed biological activities.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds within the pyrimidoazepine class:

  • Cytotoxicity Assay:
    • A study assessing the cytotoxic effects of various pyrimidoazepines reported significant inhibition of proliferation in human cancer cell lines (IC50 values ranging from 10 µM to 30 µM) .
  • Mechanistic Insights:
    • Research employing docking studies has suggested that these compounds may bind effectively to target proteins involved in cancer progression .
  • Antioxidant Activity:
    • Investigations into the antioxidant properties of related fused pyrrole derivatives indicate a potential for reducing oxidative stress in cellular models .

Q & A

Q. What strategies validate the compound’s selectivity in kinase inhibition assays?

  • Methodological Answer : Use kinome-wide profiling (e.g., KINOMEscan) at 1 μM concentrations to identify off-target kinase interactions. Counter-screening against panels of 400+ kinases ensures selectivity. For PLK1 inhibition, validate using siRNA knockdown controls in cell proliferation assays .

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